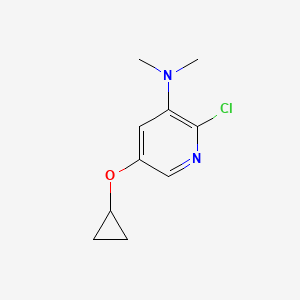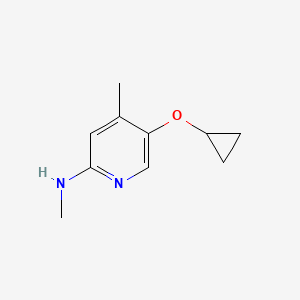
2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, is first modified to introduce the dimethylamino group. This can be achieved through a reaction with dimethylamine under suitable conditions.
Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group. This can be done by reacting the intermediate with a methylthiolating agent such as methylthiol chloride.
Cyclopropoxylation: Finally, the cyclopropoxy group is introduced by reacting the intermediate with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline: Unique due to the presence of the cyclopropoxy group.
2-Methoxy-N,N-dimethyl-3-(methylthio)aniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline: Similar structure but with the methylthio group at a different position on the aromatic ring.
Uniqueness
This compound is unique due to the combination of the cyclopropoxy group and the specific positioning of the methylthio group on the aniline ring. This unique structure imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NOS/c1-13(2)10-5-4-6-11(15-3)12(10)14-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
MELKFIZYUZSDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















